
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is a complex organic compound with the molecular formula C22H28ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for the oxidation step
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylmethanones.
科学研究应用
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins, leading to its biological effects.
相似化合物的比较
Similar Compounds
- Methanone, (3-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-methylphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-ethylphenyl)phenyl-
Uniqueness
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The nonyl group increases the hydrophobicity of the compound, making it more suitable for interactions with lipid membranes and hydrophobic protein pockets.
属性
CAS 编号 |
68541-00-4 |
|---|---|
分子式 |
C22H27ClO2 |
分子量 |
358.9 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H27ClO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24)18-13-10-8-11-14-18/h8,10-11,13-16,25H,2-7,9,12H2,1H3 |
InChI 键 |
FRWSWXNRIFUJQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
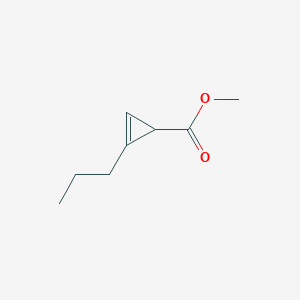
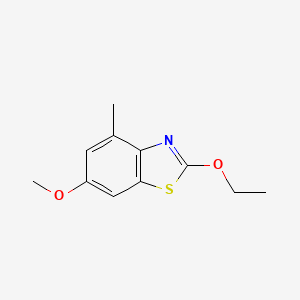
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
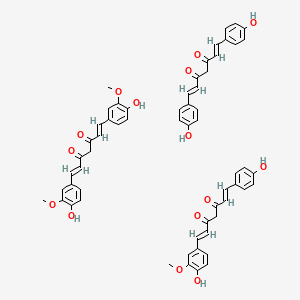
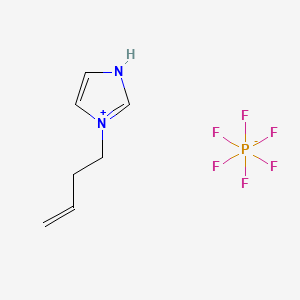
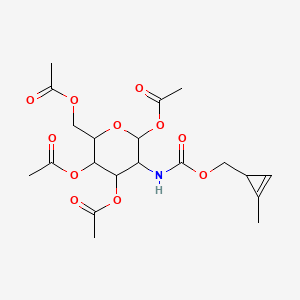
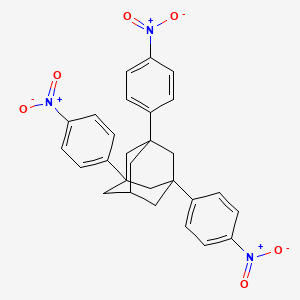
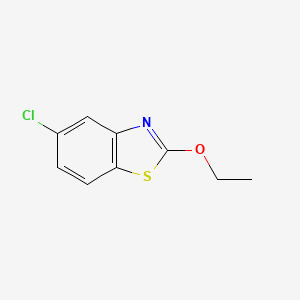
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
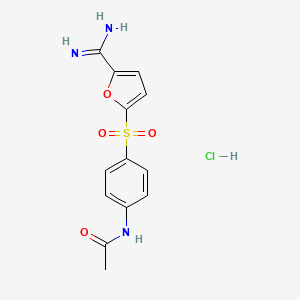
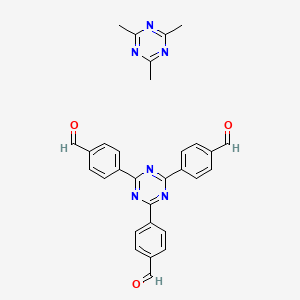
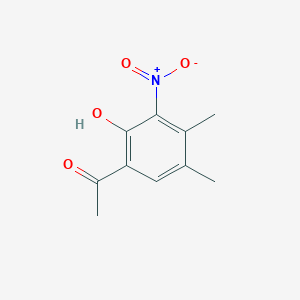
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)
